Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate amines and carbamothioyl groups. One common method includes the reaction of methyl 2-amino-5-methylthiophene-3-carboxylate with cycloheptyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-methylthiophene-3-carboxylate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[(cycloheptylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its cycloheptylcarbamothioyl group contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N2O2S2 |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 2-(cycloheptylcarbamothioylamino)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2S2/c1-10-9-12(14(18)19-2)13(21-10)17-15(20)16-11-7-5-3-4-6-8-11/h9,11H,3-8H2,1-2H3,(H2,16,17,20) |
InChI Key |
FWKQPEUFZMGIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NC2CCCCCC2)C(=O)OC |
Origin of Product |
United States |
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